Benzoyl leuco methylene blue
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURGBYDCVNWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061639 | |
| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249-97-4 | |
| Record name | 3,7-Bis(dimethylamino)-10-benzoylphenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1249-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylene blue leucobenzoyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl leuco methylene blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, [3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-benzoyl-3,7-bis(dimethylamino)phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Purity Assessment in Research
Fundamental Synthetic Routes from Methylene (B1212753) Blue
The creation of Benzoyl Leuco Methylene Blue is a sequential process designed to first decolorize Methylene Blue into its reduced, unstable state and then "cap" this reactive form with a benzoyl group to create a stable, colorless compound.
The initial and critical step in the synthesis is the reduction of the thiazine dye, Methylene Blue (MB), into its colorless, reduced form, Leuco Methylene Blue (LMB). researchgate.net This transformation involves the addition of two electrons and two protons to the central thiazine ring, disrupting the conjugated system responsible for its characteristic blue color. rsc.orgrsc.org
A variety of reducing agents can be employed to achieve this conversion, with the choice often depending on the scale and specific conditions of the synthesis. Common laboratory-scale reducing agents include:
Sodium Dithionite (Sodium Hydrosulfite) : Often used in an aqueous solution, it is an effective agent for reducing MB. evitachem.comchemicalbook.com
Ascorbic Acid : This mild reducing agent can also be used, particularly in redox-based assays and syntheses where harsh conditions are avoided. evitachem.com
Tin(II) 2-ethylhexanoate : Another option for the reduction process under inert conditions.
Catalytic Hydrogenation : In some methodologies, hydrogenation over a palladium-based catalyst can be used to form LMB from MB. rsc.orgrsc.org
This reduction is a reversible process; the colorless Leuco Methylene Blue is highly susceptible to oxidation and will revert to the blue-colored Methylene Blue upon exposure to an oxidizing agent, including atmospheric oxygen. rsc.org Therefore, this step must be performed under an inert atmosphere, such as nitrogen, to prevent premature re-oxidation.
Once the unstable Leuco Methylene Blue is generated, it undergoes an acylation reaction to form the stable, colorless this compound. This step involves the introduction of a benzoyl group, typically from benzoyl chloride, onto the nitrogen atom at the 10-position of the phenothiazine (B1677639) structure. evitachem.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the electron-rich nitrogen of the leuco form attacks the electrophilic carbonyl carbon of the benzoyl chloride. evitachem.com This benzoylation stabilizes the molecule, preventing it from being easily re-oxidized back to Methylene Blue.
The optimization of the solvent system is crucial for an efficient synthesis, primarily because the reactants have different solubility properties. Methylene Blue is water-soluble, while Leuco Methylene Blue and benzoyl chloride are more soluble in organic solvents. To address this, a two-phase solvent system is often employed. olemiss.edu
A common approach involves dissolving Methylene Blue in water and adding an immiscible organic solvent, such as toluene. chemicalbook.comolemiss.edu The reduction is carried out in the aqueous phase. Following the reduction, a base like sodium carbonate is added. olemiss.edu The base deprotonates the Leuco Methylene Blue, increasing its solubility in the organic phase and facilitating its transfer from the aqueous layer to the toluene layer. The benzoylation reaction with benzoyl chloride then proceeds in the organic phase. olemiss.edu The final product, this compound, is then extracted from the organic layer. chemicalbook.com Other organic solvents that have been used in processes involving the compound include benzene, xylene, petroleum ether, and tetrahydrofuran. researchgate.netgoogleapis.com
| Parameter | Solvent(s) | Purpose | Reference |
|---|---|---|---|
| Initial MB Dissolution | Water | Solubilizes the Methylene Blue starting material. | olemiss.edu |
| Acylation Reaction | Toluene | Serves as the organic phase for the benzoylation of Leuco Methylene Blue. | chemicalbook.comolemiss.edu |
| Phase Transfer | Water/Toluene with Base | Facilitates the movement of deprotonated Leuco Methylene Blue into the organic phase for reaction. | olemiss.edu |
| Product Extraction | Toluene | Used to extract the final crude product after synthesis. | chemicalbook.com |
Research into the synthesis of this compound has identified several critical parameters that must be controlled to ensure high yield and purity. These parameters are essential for managing the stability of the Leuco Methylene Blue intermediate and promoting an efficient acylation reaction.
Key parameters include:
Temperature : The reaction is sensitive to thermal fluctuations. Different procedures call for specific temperature ranges, such as 15-30°C or precisely 25°C for the reduction step, while others may use elevated temperatures like 60°C to improve miscibility and reaction rates. olemiss.edugoogle.com
Atmosphere : Due to the rapid oxidation of Leuco Methylene Blue in the presence of air, the synthesis must be conducted under an inert atmosphere, typically by flushing the reaction vessel with nitrogen. google.com
pH Control : The pH of the reaction medium is a critical factor. The initial reduction of Methylene Blue often proceeds more efficiently under acidic conditions, with a pH below 3 being preferable. google.com Subsequently, the acylation step is performed in the presence of a base, such as sodium carbonate, to facilitate the phase transfer and reaction of the leuco intermediate. chemicalbook.comolemiss.edu
Exclusion of Light : To prevent unwanted photoreduction side reactions, experiments are best conducted in dark conditions.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Temperature | Controlled (e.g., 15-30°C or 60°C) | Optimizes reaction rate and stability of intermediates. | olemiss.edugoogle.com |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents re-oxidation of the unstable Leuco Methylene Blue intermediate. | google.com |
| pH | Acidic for reduction (pH < 3), Basic for acylation | Optimizes the efficiency of both the reduction and acylation steps. | chemicalbook.comolemiss.edugoogle.com |
| Light | Dark conditions | Minimizes photoreduction artifacts and side reactions. |
Acylation of Leuco Methylene Blue
Advanced Purification Strategies for Research-Grade this compound
For many research applications, particularly in analytical chemistry and photoredox catalysis, this compound of very high purity is required. Standard purification methods like simple recrystallization may not be sufficient to remove closely related impurities, such as demethylated phenothiazine derivatives (e.g., Azure B).
An advanced strategy for achieving high purity involves using the synthetic process itself as a purification method. This technique, known as derivatization-based purification, leverages the chemical differences between the target molecule and its impurities at an intermediate stage. google.com
The process for purifying Methylene Blue, which can be adapted for the synthesis of pure this compound, follows these steps:
Reduction and Derivatization : The starting Methylene Blue, containing impurities like Azure dyes, is reduced to form a stabilized protonated leucomethylene blue complex. google.com This derivative has different solubility and physical properties compared to the impurities.
Purification of the Intermediate : The leucomethylene blue complex is then purified. Recrystallization of this intermediate is often effective because the structural differences between the leuco-MB and leuco-impurities are more pronounced, allowing for better separation. google.comgoogle.com
Final Acylation : The purified leucomethylene blue complex is then acylated with benzoyl chloride to yield research-grade this compound, which is now substantially free from the impurities present in the original starting material.
This multi-step derivatization and purification approach is a powerful method for achieving the high-purity material necessary for sensitive research applications. google.com
Post-Synthesis Purification Approaches
Following the synthesis of this compound, which typically involves the reduction of methylene blue to its unstable leuco form followed by benzoylation, a multi-step purification process is essential to remove unreacted starting materials, by-products, and residual solvents. A common strategy involves leveraging the differential solubility of the product and impurities in various organic solvents.
One documented method involves an initial workup where the organic phase containing the product is concentrated. The resulting solid can be purified by recrystallization. google.comgoogle.com This process may involve boiling the crude product in a solvent mixture, such as hexane and dichloromethane, and then allowing it to cool, causing the purified compound to crystallize out of the solution. google.com The resulting crystals are then filtered and washed with an appropriate solvent mixture. google.com Another recrystallization technique involves boiling the solid in methanol, followed by the addition of water to induce precipitation of the purified product upon cooling. google.com
Phase-transfer techniques are also employed. For the precursor, leuco-methylene blue, a base like sodium carbonate is used to facilitate its transfer from an aqueous phase to an organic solvent like toluene, leaving water-soluble impurities behind. olemiss.edu The organic layer can then be washed and dried. Further purification may be achieved using column chromatography, with activated silica (B1680970) gel being a common stationary phase to separate the desired compound from contaminants. olemiss.edu Some processes also describe the use of activated charcoal to remove impurities from acylated leuco methylene blue derivatives. google.com
The purification workflow for related leuco dyes can be summarized as follows:
Concentration: The organic solvent from the reaction mixture is concentrated to yield an oily solid. google.com
Recrystallization: The solid is dissolved in a boiling solvent system (e.g., hexane/dichloromethane or methanol/water) and allowed to cool to form crystals. google.com
Filtration and Washing: The purified crystals are separated by filtration and washed with a cold solvent solution. google.com
Drying: The final product is dried, often in a vacuum oven, to remove any remaining solvent. google.com
Methodologies for Purity Assessment in Academic Synthesis
The assessment of purity for newly synthesized this compound is a critical step in research to ensure that the material's properties are not influenced by contaminants. This is typically accomplished using a combination of chromatographic and spectroscopic techniques.
Chromatographic Techniques for Purity Verification
Chromatography is the primary method for quantifying the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose. Commercial suppliers of this compound consistently use HPLC to verify the purity of their products, with typical thresholds being greater than 96.0%. tcichemicals.comlabproinc.comchemimpex.comfishersci.com
In a research setting, Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of the synthesis and to get a qualitative assessment of purity. For instance, in the synthesis of related methylene blue derivatives, TLC on silica gel plates using a solvent system of hexane and ethyl acetate in a 1:1 ratio has been used to track the disappearance of starting materials, indicating the completion of the reaction. olemiss.eduresearchgate.net
Table 1: Chromatographic Techniques for Purity Verification
| Technique | Purpose | Typical Stationary Phase | Example Mobile Phase | Reported Purity |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment | C18 or similar | (Not specified in sources) | >96.0% tcichemicals.comlabproinc.comchemimpex.com |
| Thin-Layer Chromatography (TLC) | Qualitative reaction monitoring | Silica Gel | Hexane:Ethyl Acetate (1:1) olemiss.edu | N/A |
Spectroscopic Monitoring of Synthetic Progress
Spectroscopic methods are invaluable for monitoring the conversion of methylene blue to its benzoyl leuco form in real-time. The most direct method is UV-Visible (UV-Vis) spectroscopy, which tracks the significant change in the molecule's electronic structure.
The starting material, methylene blue, is intensely colored due to its extended conjugated system, exhibiting a strong absorption peak in the visible region at approximately 663 nm. Upon reduction to the leuco form and subsequent benzoylation, this conjugation is broken. The resulting this compound is colorless and its primary absorption peak shifts deep into the ultraviolet range, to around 256 nm. By monitoring the disappearance of the 663 nm peak and the appearance of the 256 nm peak, researchers can effectively track the progress of the synthesis. The formation of intermediate semiquinone radicals during related reactions can also be detected, with absorption peaks around 400-430 nm. researchgate.net
Table 2: Spectroscopic Data for Monitoring Synthesis
| Compound | Technique | Key Absorption Wavelength (λmax) | Observation |
|---|---|---|---|
| Methylene Blue | UV-Vis Spectroscopy | ~663 nm | Disappearance of peak indicates consumption of starting material |
| This compound | UV-Vis Spectroscopy | ~256 nm | Appearance of peak indicates formation of product |
| Methylene Blue Semiquinone (intermediate) | UV-Vis Spectroscopy | ~400-430 nm researchgate.net | Transient peak indicating reaction intermediate |
Electrochemical Approaches to Methylene Blue Derivative Synthesis
Electrochemical methods present an alternative to traditional chemical reagents for the synthesis of methylene blue and its derivatives. These approaches are often considered part of "green chemistry" as they can reduce the need for potentially toxic or hazardous chemical reducing or oxidizing agents. researchgate.net The core of these methods lies in using an electric current to drive the desired redox reactions.
While specific electrochemical synthesis for this compound is not extensively detailed, the synthesis of the parent methylene blue and the reduction to its leuco form have been achieved electrochemically. The reduction of vat dyes, such as indigo, to their colorless, water-soluble leuco form is a well-established electrochemical process, suggesting the feasibility of a similar approach for methylene blue. wikipedia.org
One efficient, one-pot electrochemical method for synthesizing methylene blue involves the oxidation of N,N-dimethyl-p-phenylenediamine to generate a reactive quinone-diimine intermediate. researchgate.net This electrophilic compound then readily reacts with a nucleophile in the solution to form the thiazine ring structure of methylene blue. researchgate.net This synthesis is performed in an undivided cell with graphite electrodes under controlled potential conditions, often in an aqueous solution. researchgate.net Such a method demonstrates that the core structure of methylene blue can be constructed using electrochemical techniques, which could be adapted for derivative synthesis. The subsequent reduction to the leuco form, the immediate precursor to this compound, is also amenable to electrochemical control. wikipedia.org
Redox Chemistry and Mechanistic Investigations of Benzoyl Leuco Methylene Blue
Principles of Reversible Redox Behavior
The defining characteristic of the benzoyl leuco methylene (B1212753) blue system is its reversible redox behavior. The molecule can exist in a colorless, reduced state (leuco form) and a vibrant blue, oxidized state. researchgate.net This transformation is a classic example of a redox couple and is the basis for its use as a redox indicator in various chemical and biological assays. chemimpex.comresearchgate.net
The redox potential of this system allows it to react with a variety of oxidizing and reducing agents. For instance, it can be used in assays to quantify substances like ascorbic acid, where the reaction reduces methylene blue to its leuco form. The transition is typically monitored spectrophotometrically, as the leuco form has a UV absorption peak around 256 nm, while the oxidized methylene blue exhibits a strong absorption peak in the visible spectrum at approximately 663-665 nm. researchgate.net
| Compound | Form | Color | Maximum Absorption Wavelength (λmax) |
|---|---|---|---|
| Methylene Blue | Oxidized | Blue | ~664 nm |
| Benzoyl Leuco Methylene Blue | Reduced | Colorless | ~256 nm |
Electron Transfer Mechanisms
The utility of this compound in chemical and biological systems is intrinsically linked to its function as an electron carrier. Its molecular structure, centered on a phenothiazine (B1677639) core, allows it to readily accept and donate electrons. evitachem.com
The mechanism of action for this compound is centered on its capacity to act as either an electron donor or an electron acceptor depending on the chemical environment. evitachem.compatsnap.com
Electron Donor: In its reduced state (leuco form), BLMB can donate electrons to an oxidizing agent. evitachem.com This process results in the oxidation of BLMB to the methylene blue cation.
Electron Acceptor: Conversely, the oxidized form, methylene blue, can accept electrons from a reducing agent, leading to the formation of the colorless leuco form. chemimpex.comevitachem.com
This dual role is fundamental to its application as a redox indicator. chemimpex.com Methylene blue's ability to shuttle electrons is also exploited in biological contexts, where it can interact with components of the electron transport chain. patsnap.comnih.govnih.gov For example, its reduced form, leucomethylene blue, can donate electrons, while the oxidized form accepts them, facilitating redox cycling. patsnap.com
This compound can undergo spontaneous oxidation back to methylene blue in the presence of oxygen, a process known as autoxidation. google.com Research suggests this is not a direct oxidation but likely involves a multi-step mechanism.
Studies on the hydrolysis and autoxidation of N-benzoylleucomethylene blue indicate that the process is consistent with a slow, initial hydrolysis of the benzoyl group to yield leucomethylene blue. researchgate.net This is followed by a more rapid oxidation of the unstable leucomethylene blue intermediate to form the final methylene blue product. researchgate.net The formation of methylene blue in this pathway follows first-order kinetics after an initial induction period. researchgate.net
| Derivative | Substituent on Benzoyl Group | Relative Rate of Autoxidation | Proposed Mechanism Step |
|---|---|---|---|
| p-Nitrobenzoylleucomethylene blue | p-Nitro | Slower | Slow hydrolysis to leucomethylene blue, followed by rapid oxidation of the intermediate. |
| N-benzoylleucomethylene blue | Unsubstituted | Baseline | |
| p-Methoxybenzoylleucomethylene blue | p-Methoxy | Faster |
In biological systems, the redox cycling between methylene blue and its leuco form can be mediated by enzymes. Methylene blue is known to be a substrate for various oxidoreductases. For instance, it can be reduced to leucomethylene blue by the enzyme NADPH-methemoglobin reductase. patsnap.com This enzymatically generated leucomethylene blue can then be re-oxidized by other molecules, establishing a catalytic cycle.
This enzymatic cycling allows the compound to act as a subversive substrate, shuttling electrons between different cellular components. nih.gov For example, it can accept electrons from reduced flavoproteins and transfer them to other acceptors. nih.gov This ability to participate in enzyme-mediated electron transfer is central to its use in biochemical assays that monitor oxidative enzymatic reactions. researchgate.netresearchgate.net
Photochemical Reaction Mechanisms
Beyond thermally or chemically driven reactions, the redox state of the this compound system can be influenced by light. Photochemical processes can induce both oxidation and reduction, adding another layer of complexity and utility to its chemistry.
Exposure to light, particularly in the UV spectrum, can trigger redox reactions involving this compound and its related forms. chemimpex.com The decomposition of N-benzoylleucomethylene blue on surfaces like silica (B1680970) gel has been suggested to operate via a photon-induced free radical reaction. researchgate.net Irradiation of the initial colorless reaction products can lead to the formation of methylene blue and various demethylated derivatives. researchgate.net
The underlying photochemistry of the parent leuco-methylene blue has been found to involve a previously unrecognized, highly reactive triplet state that is driven by UV light. researchgate.netrsc.org This excited state can undergo photo-oxidative quenching with dissolved oxygen, providing a direct pathway for its conversion back to the oxidized methylene blue form. researchgate.netrsc.org This photo-oxidation is a key process in applications like photodynamic therapy and oxygen sensing. researchgate.netchemimpex.com The photoreduction of methylene blue back to its leuco form has also been observed, particularly in the presence of certain salts, in a reaction thought to involve the fission of water. researchgate.net These photoinduced processes are critical in fields such as photoredox catalysis and the development of photosensitive materials. researchgate.net
Radical Intermediates in Photoreactions
The photochemistry of this compound (BLMB) and related leuco dyes is characterized by the formation of critical radical intermediates. Photon-induced reactions, particularly under UV irradiation, can lead to the cleavage of chemical bonds and the generation of these transient species. The decomposition of N-benzoylleucomethylene blue is suggested to be a photon-induced free radical reaction researchgate.net.
In certain photoreduction processes designed to form BLMB from methylene blue (MB), specific radical intermediates are essential. For instance, in a system using benzyl dimethyl ketal (BDK) as a photoinitiator, UV light cleaves BDK to produce benzoyl and methyl radicals ntu.edu.tw. The electrophilic methyl radical can react with the chloride ion of methylene blue, leading to the formation of a semi-reduced methylene blue radical (MB•) ntu.edu.tw. This radical is a key intermediate in the pathway.
Two primary pathways exist for this semi-reduced methylene blue radical:
Dismutation: Two semi-reduced methylene blue radicals can disproportionate to yield one molecule of methylene blue and one molecule of its fully reduced form, leuco methylene blue (LMB) ntu.edu.tw.
Recombination: The semi-reduced methylene blue radical can recombine with another available radical in the system. For example, it can combine with the nucleophilic benzoyl radical (generated from the photoinitiator) to form this compound ntu.edu.tw.
Therefore, the photoreduction of methylene blue in such systems can lead to two colorless products: leuco methylene blue and this compound ntu.edu.tw. The irradiation of BLMB itself can also produce radical reactions, leading to the formation of various derivatives, including mono-, di-, and trimethyl derivatives of N-benzoylleucothionine researchgate.net.
| Radical Species | Role in Photoreaction | Precursor | Subsequent Reaction |
|---|---|---|---|
| Semi-reduced Methylene Blue Radical (MB•) | Key intermediate in the reduction of Methylene Blue | Methylene Blue (MB⁺) | Dismutation to MB⁺ and LMB; Recombination with Benzoyl radical to form BLMB |
| Benzoyl Radical | Reactant for BLMB formation | Benzyl Dimethyl Ketal (BDK) | Recombination with MB• |
| Methyl Radical | Initiator for the formation of MB• | Benzyl Dimethyl Ketal (BDK) | Reaction with MB⁺Cl⁻ |
Singlet Oxygen Generation and Reductive Electron Transfer
The photochemistry of phenothiazine dyes like methylene blue, the parent compound of BLMB, is broadly categorized into two types of mechanisms upon light irradiation. Type I reactions involve electron or hydrogen transfer between the excited photosensitizer and a substrate, generating free radicals. Type II reactions involve energy transfer from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), producing highly reactive singlet oxygen (¹O₂) researchgate.netmdpi.com.
Methylene blue is a well-established photosensitizer known for generating singlet oxygen with a high quantum yield (ΦΔ) researchgate.netmdpi.com. The efficiency of singlet oxygen generation is a critical parameter in applications like photodynamic therapy. For methylene blue, this quantum yield is typically around 0.5, showing weak dependence on the solvent mdpi.commdpi.com.
| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) for Methylene Blue |
| Methanol | 0.50 - 0.57 |
| Ethanol | 0.50 - 0.52 |
| Acetonitrile | 0.50 - 0.52 |
| Water | 0.50 - 0.60 |
This data pertains to Methylene Blue, the oxidized parent compound of this compound.
While BLMB is the reduced, colorless form, its oxidation product is methylene blue. Therefore, the capacity of the system to generate singlet oxygen is linked to the presence of the oxidized, colored form. The leuco form itself has a distinct and reactive UV-driven triplet state photochemistry and can undergo photo-oxidative quenching with dissolved oxygen nih.govrsc.org.
Reductive electron transfer is fundamental to the chemistry of the BLMB/MB couple. In its reduced leuco form, the compound acts as an electron donor evitachem.com. The conversion to methylene blue is an oxidative process. Conversely, the photoreduction of methylene blue to its leuco form involves electron transfer to the dye, often from a reducing agent or through radical-mediated steps ntu.edu.tw. This redox activity is central to its function as a redox indicator, where it donates electrons to oxidizing agents evitachem.com.
pH and Environmental Influence on Redox Equilibrium
The redox equilibrium between this compound, leuco methylene blue, and methylene blue is significantly influenced by environmental factors, most notably pH. The stability and interconversion of these species are dependent on the proton concentration in the medium.
Influence of pH: The pH of an aqueous solution has a profound effect on the surface charge of materials and the state of dye molecules, thereby influencing reactions. For methylene blue, its sorption onto materials like orange peel increases significantly as the pH rises from 3 to 9 jmaterenvironsci.com. At a pH below the zero point charge of a surface, an excess of H+ ions can compete with the cationic dye, reducing interaction jmaterenvironsci.com.
More directly, the redox process itself is pH-sensitive researchgate.net. The photolysis of methylene blue can be affected by the pH of the solvent researchgate.net. In voltammetric studies, the appearance of multiple oxidative peaks for leuco methylene blue has been attributed to the protonation equilibrium of intermediate species, which can be harder to oxidize researchgate.net. This indicates that pH directly affects the stability and reactivity of intermediates in the redox cycle. The color changes associated with the redox reactions are also strongly influenced by the pH of the solution researchgate.net.
Influence of Other Environmental Factors:
Oxygen: The oxidation of leuco dyes is critically dependent on the presence of an oxidizing agent, with molecular oxygen being the most common. Leuco methylene blue is stable under oxygen-free conditions but is readily oxidized to methylene blue in the presence of air ntu.edu.tw. This autoxidation is a key feature of its use in applications like oxygen sensing . The process involves the reaction of N-benzoylleucomethylene blue with oxygen in a 1:0.5 molar ratio to form methylene blue and benzoic acid researchgate.net.
Ionic Strength: The presence of salts can also affect the behavior of the dye in solution. An increase in ionic strength, for example by adding NaCl, can decrease the amount of methylene blue sorbed onto a material. This is because the surface of the sorbent becomes less accessible to the dye as the salt concentration increases jmaterenvironsci.com.
| Parameter | Condition | Amount Sorbed (mg/g) |
|---|---|---|
| Initial pH | 3 | 44.90 |
| 9 | 98.77 | |
| Ionic Strength (NaCl) | 0.00 M | 81.51 |
| 0.10 M | 14.00 |
Spectroscopic and Electrochemical Research Techniques for Benzoyl Leuco Methylene Blue
Spectrophotometric Methodologies
Spectrophotometry is a cornerstone in the study of Benzoyl Leuco Methylene (B1212753) Blue, primarily due to the dramatic change in color and light absorption that occurs upon its oxidation to Methylene Blue. The colorless nature of BLMB contrasts sharply with the intense blue of MB, providing a straightforward way to track its conversion.
UV-Visible (UV-Vis) spectroscopy is a principal tool for monitoring reactions involving BLMB. The technique is based on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. BLMB and its parent compound, Methylene Blue, have distinct absorption spectra, which allows for their individual quantification in a mixture.
The synthesis of BLMB from Methylene Blue can be monitored by observing the shift in the maximum absorption peak; Methylene Blue absorbs strongly in the visible region with a characteristic peak around 660-665 nm, while the colorless BLMB has its primary absorption peak in the UV region at approximately 256 nm researchgate.net. As the reduction of MB to its leuco form and subsequent benzoylation proceeds, the absorbance at ~660 nm decreases, while the absorbance at 256 nm increases . Conversely, when BLMB is oxidized back to Methylene Blue, the appearance of the blue color is accompanied by a growing absorbance peak at ~660 nm. This direct relationship between absorbance and concentration, governed by the Beer-Lambert law, enables researchers to follow the kinetics of a reaction in real time csic.es. For instance, in assays where an enzyme like horseradish peroxidase catalyzes the oxidation of BLMB, the rate of Methylene Blue formation can be continuously measured, providing insights into the enzyme's activity nih.gov.
| Compound | Peak Absorption Wavelength (λmax) |
| Benzoyl Leuco Methylene Blue (BLMB) | ~256 nm |
| Methylene Blue (MB) | ~664 nm uns.ac.id |
To accurately determine the concentration of Methylene Blue produced from BLMB oxidation, a calibration curve is essential. This is constructed by preparing a series of standard solutions of Methylene Blue with known concentrations and measuring their corresponding absorbance at the maximum wavelength (e.g., 664 nm) uns.ac.id. The absorbance values are then plotted against concentration, which should yield a linear relationship according to the Beer-Lambert law csic.esresearchgate.net.
From this calibration curve, the limit of detection (LOD) and limit of quantification (LOQ) can be determined. The LOD is the lowest analyte concentration that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy uns.ac.idresearchgate.net. For Methylene Blue analysis using UV-Vis spectrophotometry, studies have reported LOD and LOQ values of 0.46415 mg/kg and 1.54716 mg/kg, respectively, in wastewater samples uns.ac.idresearchgate.net. In other voltammetric studies, detection limits for Methylene Blue have been pushed to even lower levels, in the nanomolar (nM) and picomolar (pM) ranges researchgate.netdoaj.org.
Below is an example of data used to generate a calibration curve for Methylene Blue.
| Concentration (mg/L) | Absorbance at 664 nm |
| 2 | 0.215 |
| 4 | 0.430 |
| 6 | 0.645 |
| 8 | 0.860 |
| 10 | 1.075 |
Note: Data is illustrative, based on the linear relationship described in validation studies uns.ac.id.
Capillary Electrophoresis-Laser-Induced Fluorometry (CE-LIF)
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) is a highly sensitive separation technique that combines the high resolving power of capillary electrophoresis with the low detection limits of fluorescence detection inflibnet.ac.innih.gov. This method is particularly well-suited for analyzing the oxidation of BLMB. While BLMB itself is non-fluorescent, its product, Methylene Blue, is fluorescent.
In a CE-LIF system, a high voltage is applied across a narrow capillary filled with a background electrolyte, causing charged molecules to migrate at different velocities based on their size and charge muni.cz. As the separated components pass a detection window, a laser excites the fluorescent analyte (Methylene Blue). The emitted light is then captured by a detector, providing a signal that is proportional to the analyte's concentration muni.czspringernature.com.
CE-LIF has been successfully employed in enzyme assays using BLMB as a substrate. For example, in the presence of horseradish peroxidase and hydrogen peroxide, BLMB is oxidized to Methylene Blue, which can then be quantified with high sensitivity using CE-LIF nih.gov. One study demonstrated a linear range for detection from 25 to 500 µg/mL, with a limit of detection of 2 µg/mL nih.gov. The high sensitivity of LIF makes this technique ideal for detecting trace amounts of Methylene Blue formed during a reaction nih.gov.
High-Performance Liquid Chromatography (HPLC) in Mechanistic Studies
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. In the context of this compound, HPLC is crucial for assessing purity and for conducting mechanistic studies . Purity assessment by HPLC is often required to ensure that BLMB samples are free from residual Methylene Blue or other synthesis byproducts, with purity thresholds typically set above 95.0% .
In mechanistic studies, HPLC allows researchers to separate the reactant (BLMB), the product (Methylene Blue), and any potential intermediates or side products formed during a reaction nih.gov. By monitoring the concentrations of these different species over time, a detailed picture of the reaction pathway can be constructed. For instance, when studying the reaction of BLMB with reactive oxygen species (ROS), HPLC analysis can confirm the clean conversion to Methylene Blue without the formation of stable intermediates nih.gov. HPLC is often coupled with mass spectrometry (HPLC-MS) for definitive identification of the separated compounds, providing a sensitive and reliable method for determining Methylene Blue and its metabolites in various samples nih.gov.
Voltammetric Detection Methods
Voltammetric methods are electrochemical techniques that measure the current resulting from the application of a varying potential to an electrode. These methods are highly effective for studying the redox-active Methylene Blue/Leuco Methylene Blue couple sciepub.com. Techniques such as Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) can be used to detect the conversion of BLMB to Methylene Blue.
In a typical experiment, as the potential is scanned, Methylene Blue undergoes a reversible reduction to Leuco Methylene Blue, producing a distinct peak in the voltammogram sciepub.comnih.gov. The height of this peak is proportional to the concentration of Methylene Blue in the solution. This allows for the sensitive detection of Methylene Blue as it is formed from the oxidation of BLMB. Modified electrodes, such as those using silver nanoparticles and multiwalled carbon nanotubes, have been developed to enhance the electrochemical signal and achieve very low detection limits for Methylene Blue, reaching the picomolar (pM) range doaj.orgresearchgate.net. For example, one study reported a limit of detection as low as 2.935 pM using a green-synthesized silver nanoparticle-modified electrode doaj.org.
| Voltammetric Technique | Reported Detection Limit for Methylene Blue |
| Differential Pulse Voltammetry | 1.053 x 10⁻⁶ M scispace.com |
| Square Wave Voltammetry | 2.935 pM doaj.org |
Fluorescence Spectroscopy for Oxidized Products
Fluorescence spectroscopy is an exceptionally sensitive technique for detecting the oxidized product of BLMB. Methylene Blue is a fluorescent molecule, meaning it absorbs light at one wavelength (excitation) and emits it at a longer wavelength (emission) nih.gov. In contrast, BLMB is non-fluorescent. This "off/on" fluorescent response forms the basis for many assays.
When BLMB is oxidized, the resulting Methylene Blue can be detected by exciting it with light at its maximum absorption wavelength (around 665 nm) and measuring the emitted fluorescence at its maximum emission wavelength (around 686 nm) nih.gov. The intensity of the emitted fluorescence is directly proportional to the concentration of Methylene Blue formed. This method has been used to develop probes for detecting reactive oxygen and nitrogen species (ROS/RNS), where the reaction of a modified leuco-methylene blue probe with ROS/RNS generates the highly fluorescent Methylene Blue, resulting in a fluorescence gain of up to 100-fold nih.govd-nb.info.
Applications in Advanced Analytical and Biochemical Systems Research
Enzyme Activity Assays
Benzoyl leuco methylene (B1212753) blue serves as a valuable chromogenic substrate in several enzyme assays. The principle of these assays lies in the enzymatic generation of an oxidizing agent that subsequently converts the colorless BLMB into the blue-colored Methylene Blue, which can be quantified spectrophotometrically.
Horseradish Peroxidase (HRP) Assay Substrate
Benzoyl leuco methylene blue is an effective substrate for the assay of Horseradish Peroxidase (HRP) activity. nih.gov In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of BLMB to Methylene Blue, resulting in the development of a deep blue color. nih.gov This colorimetric change allows for the quantification of HRP activity.
The reaction mechanism involves the HRP-mediated breakdown of hydrogen peroxide, which generates reactive oxygen species that oxidize BLMB. The intensity of the resulting blue color is directly proportional to the HRP activity. This assay can be monitored using absorption spectrophotometry. nih.gov Research has demonstrated a linear calibration curve for this method over a specific concentration range, highlighting its suitability for quantitative analysis. nih.gov
Table 1: Analytical Parameters for HRP Assay Using this compound
| Analytical Method | Linear Range (µg/mL) | Limit of Detection (µg/mL) | Limit of Quantification (µg/mL) |
|---|---|---|---|
| Absorption Spectrophotometry | 25 - 500 | - | - |
| Capillary Electrophoresis-Laser-Induced Fluorometry (CE-LIF) | 25 - 500 | 2 | 6 |
Laccase Activity Measurement
While laccase enzymes are known to act on a variety of substrates, including dyes, the scientific literature reviewed does not provide an established method for the measurement of laccase activity using this compound as a direct chromogenic substrate. Existing research on laccase activity assays primarily focuses on other substrates such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), guaiacol, and 2,6-dimethoxyphenol (B48157) (DMP). Some studies have investigated the degradation of Methylene Blue by laccase, which is the colored product of BLMB oxidation. However, this degradation reaction is not utilized in a forward assay to measure laccase activity with BLMB.
Lipoxygenase Inhibition Assays
This compound is utilized in assays designed to screen for inhibitors of lipoxygenase enzymes. The basis of this assay is the enzymatic activity of lipoxygenase on its substrate, such as linoleic acid, which produces lipid hydroperoxides. These hydroperoxides then act as oxidizing agents, converting BLMB to Methylene Blue.
Compounds that inhibit the activity of lipoxygenase will decrease the production of hydroperoxides, leading to a reduced rate of Methylene Blue formation. By measuring the change in color, the inhibitory potential of various compounds can be assessed. This method allows for the identification of substances that may have anti-inflammatory properties by targeting the lipoxygenase pathway. The assay can be performed by monitoring the reaction and then quantifying the produced Methylene Blue, for instance, through voltammetric detection.
Detection of Organic Peroxides and Hydroperoxides
This compound serves as a sensitive reagent for the quantitative spectrophotometric determination of organic peroxides and hydroperoxides. The fundamental principle of this application is the reaction of BLMB with these peroxide compounds, which results in the formation of the characteristic blue color of Methylene Blue.
This reaction is particularly effective in a benzene-trichloroacetic acid solution. The intensity of the color produced is proportional to the concentration of the organic peroxides, and this relationship follows Beer's law for several types of peroxides. To enhance the reaction rate, a catalyst such as zirconium naphthenate can be used to accelerate the decomposition of the peroxides. While the reaction is sensitive to ultraviolet light and to a lesser extent to artificial light and heat, the resulting blue color is stable for several days when stored in the dark at room temperature. This method is noted for its simplicity and sensitivity, capable of detecting low levels of active oxygen.
Table 2: Applicability of this compound Method for Various Organic Peroxides
| Peroxide Compound | Adherence to Beer's Law | Reported Detection Capability |
|---|---|---|
| Benzoyl peroxide | Follows Beer's Law | As little as 0.5 mg of active oxygen can be detected. |
| Lauroyl peroxide | Follows Beer's Law | |
| p-Methane hydroperoxide | Follows Beer's Law | |
| Cumene hydroperoxide | Follows Beer's Law | |
| tert-Butyl hydroperoxide | Deviates somewhat; requires calibration curve |
Chemical Sensing and Environmental Monitoring Research
The redox-driven color change of this compound makes it a valuable component in the development of chemical sensors, particularly for environmental monitoring applications where the presence of specific analytes needs to be visually or instrumentally detected.
Oxygen-Sensitive Layer Development
This compound is a key component in the research and development of oxygen-sensitive layers and films. The fundamental principle behind this application is the oxidation of the colorless BLMB to the colored Methylene Blue in the presence of oxygen. This distinct color change provides a visual indication of the presence or concentration of oxygen.
These oxygen-sensitive films are typically fabricated by embedding BLMB within a polymer matrix that is permeable to oxygen. The choice of polymer can influence the sensor's characteristics, such as response time and sensitivity. In some advanced applications, these materials are designed as "smart coatings." For instance, they have been explored for use in limited-play DVDs, where the oxidation of the leuco dye to Methylene Blue creates an opaque layer, rendering the disc unreadable after a certain number of exposures to air. The kinetics of this color change can be tuned by altering the polymer matrix to control the rate of oxygen diffusion.
Pollutant Detection Methodologies
This compound (BLMB) serves as a valuable reagent in the development of methodologies for the detection of specific environmental pollutants, particularly organic peroxides and hydroperoxides. Its application in this field is primarily based on its redox properties, where it undergoes a distinct color change upon oxidation.
One of the principal methods involves the quantitative spectrophotometric determination of organic peroxides. In a benzene-trichloroacetic acid solution, BLMB reacts with peroxides and hydroperoxides, leading to its oxidation and the subsequent formation of the intensely colored Methylene Blue. researchgate.net This colorimetric change can be measured using a spectrophotometer, allowing for the quantification of the peroxide concentration in a sample. The reaction is noted to be sensitive to ultraviolet light, and to a lesser extent, artificial light and heat. For practical applications, the resulting Methylene Blue color is stable for several days when stored in the dark at 24°C. To enhance the reaction kinetics, a catalyst such as zirconium naphthenate can be employed to accelerate the decomposition of the peroxides, thereby increasing the rate of the leuco dye reaction. researchgate.net
Furthermore, BLMB is utilized in enzyme-based assays that can be adapted for pollutant detection. For instance, in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), BLMB is oxidized to Methylene Blue. researchgate.net This enzymatic reaction forms the basis of assays to detect substances that produce hydrogen peroxide as a byproduct of an enzymatic reaction. This principle can be applied to the detection of pollutants that interact with specific oxidases to generate H₂O₂. The intensity of the resulting blue color is proportional to the amount of H₂O₂ present, and thus to the concentration of the target pollutant. These assays can be highly sensitive, with detection possible through absorption spectrophotometry. researchgate.net
The versatility of BLMB also extends to its use in biosensors. For example, it can be employed in assays involving lipoxygenase, where the hydroperoxides produced from the enzymatic reaction with fatty acids oxidize BLMB to Methylene Blue. researchgate.net This allows for the detection of pollutants that may inhibit or otherwise affect this enzymatic pathway.
Table 1: Methodologies for Pollutant Detection using this compound
| Methodology | Target Pollutant | Principle | Detection Technique | Key Findings |
| Spectrophotometric Determination | Organic peroxides and hydroperoxides | Oxidation of colorless BLMB to colored Methylene Blue by the pollutant. researchgate.net | UV-Vis Spectrophotometry | The reaction is sensitive and the resulting color is stable for several days in the dark. Reaction rate can be increased with a catalyst. researchgate.net |
| Enzyme-Linked Assay | Pollutants generating hydrogen peroxide | HRP-catalyzed oxidation of BLMB in the presence of H₂O₂ produced by the pollutant's interaction with an oxidase. researchgate.net | Absorption Spectrophotometry | Provides a sensitive method for indirect quantification of specific pollutants. researchgate.net |
| Biosensor Assay | Compounds affecting lipoxygenase activity | Measures the inhibition or alteration of hydroperoxide production by monitoring the BLMB to Methylene Blue oxidation. researchgate.net | Voltammetry | Can detect pollutants that interfere with specific biological pathways. researchgate.net |
Research on Optical Data Storage Materials
The photochromic properties of leuco dyes, including the family to which this compound belongs, have prompted research into their potential applications in optical data storage materials. The fundamental principle lies in the ability of these molecules to switch between two distinct forms—a colorless (leuco) state and a colored state—upon exposure to specific wavelengths of light. This reversible transformation can be harnessed to write, read, and erase data at a molecular level.
Research in this area explores the development of materials that incorporate BLMB or similar leuco dyes into a stable matrix, such as a polymer film. In such a system, a focused laser beam of a specific wavelength can induce the oxidation of the colorless BLMB to the colored Methylene Blue, creating a defined spot that can represent a bit of data. A second laser, at a different wavelength, could then be used to read this data by detecting the absorption or fluorescence of the colored form. The erasable nature of this data storage would rely on a process that reduces the Methylene Blue back to its colorless leuco form, potentially through the application of another light stimulus or a chemical trigger.
A novel photochromic system has been demonstrated using leucomethylene blue, which can be reversibly switched between its colorless and blue forms by irradiation with visible light. nih.gov This type of system highlights the potential for developing rewritable optical media. While much of the foundational research has been on the parent compound, the principles are directly applicable to BLMB, which offers greater stability.
Photoelectrochromic Imaging Systems
Building upon the principles of photochromism, research into photoelectrochromic imaging systems explores the use of leuco dyes like this compound for creating images and patterns. In these systems, the color change is initiated by light and can be modulated or fixed by an electrical stimulus. This dual-stimuli-responsive nature allows for more complex and stable imaging applications than purely photochromic systems.
The historical application of leuco dyes in pressure-sensitive carbonless paper and thermographic imaging provides a basis for their use in more advanced imaging systems. In these earlier technologies, a mechanical or thermal stimulus triggers a chemical reaction that converts the colorless leuco dye into its colored form. Modern research aims to replace these triggers with light and electricity for higher resolution and greater control.
In a hypothetical photoelectrochromic device using BLMB, a thin film containing the compound could be subjected to UV or visible light to "write" an image by converting BLMB to Methylene Blue. An applied electrical potential could then be used to either enhance the stability of the colored image or to erase it by reducing the Methylene Blue back to the colorless BLMB. This would allow for the creation of rewritable electronic paper or other display technologies.
Table 2: Principles of BLMB in Optical Data and Imaging Systems
| System Type | Principle of Operation | "Write" Mechanism | "Read" Mechanism | "Erase" Mechanism |
| Optical Data Storage | Reversible photo-oxidation of BLMB within a matrix. | Focused laser induces oxidation to the colored Methylene Blue form. | A lower-power laser detects the absorbance or fluorescence of the colored spots. | A different light wavelength or chemical stimulus reduces Methylene Blue back to colorless BLMB. |
| Photoelectrochromic Imaging | Light-induced color formation with electrical modulation for stability or erasure. | Light exposure creates a colored image through oxidation of BLMB. | Visual inspection or optical scanning of the colored image. | An applied electrical potential reverses the oxidation, returning the dye to its colorless state. |
Reference Standards in Analytical Chemistry Research
This compound plays a crucial role in analytical chemistry as a reference standard, particularly in the context of the analysis of Methylene Blue and its related impurities. synzeal.com Its stability and well-characterized properties make it suitable for use in the development, validation, and quality control of analytical methods. synzeal.com
In the pharmaceutical industry, where Methylene Blue is used as a medication, it is imperative to have accurate and reliable methods to determine its purity and to quantify any potential impurities. BLMB can be used as a primary reference standard for one of the key related substances in Methylene Blue. Analytical laboratories can use a certified reference material of BLMB to calibrate their instruments and to validate their analytical procedures, such as HPLC or spectrophotometry. synzeal.com
During method development, BLMB can be used to optimize the separation of Methylene Blue from its potential impurities, ensuring that the analytical method is specific and can accurately distinguish between the main compound and its related substances. In method validation, known concentrations of BLMB are spiked into samples to assess the accuracy, precision, and linearity of the method. synzeal.com
Furthermore, in routine quality control (QC) testing of commercial Methylene Blue, BLMB is used as a reference to identify and quantify this specific impurity, ensuring that the final product meets the stringent requirements of pharmacopeias. synzeal.com
Table 4: Use of this compound as a Reference Standard
| Application Area | Purpose | Analytical Techniques | Significance |
| Analytical Method Development | To establish a reliable method for the analysis of Methylene Blue and its impurities. synzeal.com | HPLC, UV-Vis Spectrophotometry | Ensures the specificity and selectivity of the analytical method. |
| Analytical Method Validation | To confirm that the analytical method is fit for its intended purpose. synzeal.com | HPLC, UV-Vis Spectrophotometry | Verifies the accuracy, precision, linearity, and robustness of the method. |
| Quality Control (QC) of Methylene Blue | To ensure the purity and quality of commercial Methylene Blue products. synzeal.com | HPLC | Allows for the routine identification and quantification of BLMB as a potential impurity. |
| Pharmaceutical Research | In stability studies and identification of unknown impurities in Methylene Blue formulations. synzeal.com | HPLC, Mass Spectrometry | Helps to understand the degradation pathways of Methylene Blue and to characterize new impurities. |
Computational and Theoretical Studies of Benzoyl Leuco Methylene Blue
Density Functional Theory (DFT) for Mechanistic Elucidation
Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules. It is instrumental in exploring reaction energetics, transition states, and potential intermediates, thereby offering a solid theoretical framework to complement and clarify experimental findings mdpi.commdpi.com. While direct DFT studies specifically targeting Benzoyl Leuco Methylene (B1212753) Blue are not extensively documented in publicly available literature, the application of DFT to its parent compound, Methylene Blue (MB), demonstrates the potential of this approach.
DFT calculations have been successfully employed to investigate the degradation mechanisms of Methylene Blue, particularly the initial step of demethylation mediated by reactive oxygen species (ROS) mdpi.comnih.gov. These studies reveal that demethylation is an energetically favorable process, and they identify key intermediates that align with experimentally detected byproducts mdpi.comnih.gov.
For Benzoyl Leuco Methylene Blue, DFT could be similarly applied to elucidate several key mechanisms:
Hydrolysis: Experimental data shows that BLMB can undergo hydrolysis to form Leuco Methylene Blue and benzoic acid researchgate.net. DFT calculations could model the reaction pathway of this hydrolysis, determine the activation energies, and identify the transition states involved, providing a detailed molecular picture of the cleavage of the benzoyl group.
Oxidation: The conversion of the colorless leuco form to the colored Methylene Blue is a critical oxidation process. DFT can be used to model the interaction of BLMB with various oxidants, including molecular oxygen, to understand the electronic changes and energy profiles of the reaction.
Structural and Spectral Analysis: Theoretical calculations using DFT, often combined with time-dependent DFT (TD-DFT), can predict spectroscopic properties. This allows for the interpretation of experimental spectra (e.g., UV-Vis, FT-IR, and NMR) by assigning spectral features to specific molecular orbitals and transitions, as has been done for other complex benzoyl derivatives mdpi.com.
A theoretical study on a related amino benzoyl thiourea derivative showcased the power of DFT to compute NMR chemical shifts, analyze frontier molecular orbitals (FMOs), and visualize molecular electrostatic potential maps to assign reactive sites mdpi.com. A similar computational approach for BLMB would provide invaluable data on its reactivity and electronic properties.
Table 1: Potential Applications of DFT for Studying this compound
| Area of Investigation | Computational Method | Predicted Parameters | Potential Insights |
|---|---|---|---|
| Hydrolysis Mechanism | DFT | Activation Energy, Transition State Geometry | Elucidation of the pathway for benzoyl group cleavage. |
| Oxidation Process | DFT | Reaction Enthalpy, Electron Density Distribution | Understanding the conversion to Methylene Blue. |
| Molecular Structure | DFT | Bond Lengths, Bond Angles, Dihedral Angles | Accurate 3D geometry of the molecule. |
| Spectroscopic Properties | TD-DFT | Excitation Energies, Oscillator Strengths | Interpretation of experimental UV-Vis spectra. |
| Reactivity | DFT (FMO, ESP analysis) | HOMO-LUMO gap, Electrostatic Potential Maps | Identification of sites susceptible to nucleophilic or electrophilic attack. |
Modeling of Electron Transfer Processes
The primary function of this compound in many applications, such as in redox indicators for quantifying ascorbic acid, revolves around electron transfer processes . The conversion between the colorless leuco form and the colored oxidized form is fundamentally an electron transfer reaction.
Modeling of these processes for BLMB would likely involve:
Calculating Redox Potentials: DFT and other quantum chemical methods can be used to calculate the standard reduction potentials of the BLMB/BLMB radical and BLMB radical/MB couples. These theoretical values are crucial for understanding the thermodynamics of electron transfer reactions with other species.
Simulating Molecular Interactions: The efficiency of electron transfer is highly dependent on the interaction between the donor and acceptor molecules. Computational models can simulate the docking of BLMB with reducing agents (like ascorbic acid) or oxidizing agents to analyze the geometric and electronic factors that facilitate electron transfer .
Marcus Theory Application: The kinetics of electron transfer can often be described by Marcus theory. Computational chemistry can provide the key parameters for this model, namely the reorganization energy and the electronic coupling between the reactant and product states. By calculating these parameters, one could predict the rate of electron transfer to and from the BLMB molecule.
Experimental evidence suggests that the autoxidation of BLMB involves a slow hydrolysis to Leuco Methylene Blue, followed by a more rapid oxidation of LMB to Methylene Blue researchgate.net. Computational models could dissect this process, simulating the electron transfer steps in the oxidation of the intermediate LMB, which is known to involve radical species researchgate.net.
Prediction of Reaction Pathways and Intermediates
One of the most significant applications of computational chemistry is the prediction and verification of reaction pathways and the identification of transient intermediates. Experimental studies on the decomposition of N-benzoylleucomethylene blue when applied to acidic clays like attapulgus clay or silica (B1680970) gel suggest a complex, photon-induced free radical reaction is at play researchgate.net.
The initial products identified experimentally include colorless mono-, di-, and trimethyl derivatives of N-benzoylleucothionine, as well as a mixture of Methylene Blue and its demethylated derivatives researchgate.net. This experimental foundation provides a clear target for computational investigation.
Theoretical modeling could be used to:
Map the Potential Energy Surface: By calculating the energy of the system for various atomic arrangements, a potential energy surface (PES) can be constructed. This map allows for the identification of local minima, corresponding to stable intermediates, and saddle points, corresponding to transition states. This would be invaluable in charting the course of the suggested photon-induced decomposition researchgate.net.
Analyze Radical Stability: The proposed mechanism involves free radicals researchgate.net. DFT calculations are adept at determining the stability of radical species by analyzing spin density distribution and bond dissociation energies. This would help confirm the plausibility of the proposed radical intermediates in the decomposition of BLMB.
Verify Product Formation: Computational methods can calculate the relative energies of the experimentally identified products (e.g., N-benzoylleucothionine derivatives, demethylated thiazines) and compare them to the starting reactant, BLMB. This would confirm the thermodynamic feasibility of the proposed reaction pathways. For instance, DFT has been used to calculate the reaction energies for various degradation pathways of Methylene Blue, demonstrating strong agreement with experimental observations mdpi.comnih.gov.
Table 2: Computationally Verifiable Aspects of BLMB Decomposition
| Experimental Observation researchgate.net | Computational Approach | Predicted Outcome |
|---|---|---|
| Photon-induced free radical reaction suggested | TD-DFT and PES Mapping | Identification of excited states and radical formation pathways. |
| Formation of N-benzoylleucothionine derivatives | DFT Energy Calculations | Confirmation of the thermodynamic stability of these intermediates. |
| Formation of Methylene Blue and demethylated thiazines | DFT Reaction Pathway Analysis | Elucidation of the fragmentation and oxidation steps leading to these products. |
By integrating these computational approaches, a comprehensive, molecular-level understanding of the chemistry of this compound can be achieved, guiding further experimental work and application development.
Materials Science Research and Advanced Functional Materials
Smart Coatings Development
The redox properties of Benzoyl leuco methylene (B1212753) blue are leveraged in the development of "smart" coatings, particularly those designed to respond to atmospheric oxygen. These coatings utilize the transformation of the colorless BLMB to the colored Methylene Blue upon oxidation as a sensing mechanism.
Research in this area has focused on creating oxygen-sensitive layers where BLMB is dispersed within a polymer matrix. The polymer's properties, such as its oxygen diffusion rate, can be tailored to control the kinetics of the color change. One notable application of this technology was in the development of oxygen-sensitive layers for limited-play DVDs. In this system, the colorless BLMB within the coating oxidizes upon exposure to air, turning opaque and rendering the disc unreadable after a predetermined time. The development of such coatings requires careful selection of the polymer matrix to ensure compatibility with the dye and to control the rate of oxygen ingress, thereby tuning the responsive behavior of the material.
| Component | Function | Example Material |
| Active Dye | Undergoes oxidation in the presence of oxygen, causing a color change. | Benzoyl Leuco Methylene Blue |
| Matrix | Encapsulates the dye and controls the diffusion rate of oxygen to the dye. | Poly(methyl methacrylate) (PMMA) |
| Substrate | The surface onto which the smart coating is applied. | Polycarbonate (e.g., DVD disc) |
Catalytic Systems Research
In the field of catalysis, this compound is investigated for its role as an electron donor in photocatalytic and redox-based systems. evitachem.com Its ability to be oxidized allows it to participate in electron transfer processes that are central to many catalytic cycles. evitachem.com
Research has demonstrated that BLMB can act as an excellent substrate in enzyme assays involving oxidoreductases like horseradish peroxidase. researchgate.net In the presence of hydrogen peroxide, the enzyme catalyzes the oxidation of BLMB to Methylene Blue, and the resulting deep blue color can be measured spectrophotometrically to quantify enzyme activity or substrate concentration. researchgate.net Furthermore, BLMB has been explored in photoredox catalysis. In these systems, the reaction progress can be monitored by observing the hypsochromic shift (a shift to a shorter wavelength) in the UV-Vis spectrum as the colorless leuco dye is consumed and the colored oxidized form appears.
| System Component | Role of Component | Observable Change |
| This compound (BLMB) | Electron donor; redox indicator. | Conversion from colorless to blue. |
| Enzyme/Photocatalyst | Catalyzes the oxidation of BLMB. | Horseradish Peroxidase (HRP) |
| Oxidizing Agent | Accepts electrons from BLMB. | Hydrogen Peroxide (H₂O₂) |
| Spectroscopic Shift | Indicates reaction progress. | Appearance of absorption peak ~665 nm. |
Integration into Nanoporous Materials
The integration of this compound into nanoporous materials is an area of research focused on creating advanced sensors and functional composites. Its ability to act as an optical developer makes it a candidate for inclusion within the confined spaces of materials like porous silica (B1680970) or hydrogels. evitachem.com
When incorporated into a nanoporous host, the BLMB molecules can be protected from premature degradation while remaining accessible to target analytes that diffuse into the pores. A primary application is in oxygen sensing, where the nanoporous structure provides a high surface area for interaction. optica.org The oxidation of the entrapped BLMB to Methylene Blue results in a color change throughout the material, providing a visual indication of oxygen presence. Research into these composites involves optimizing the pore size, surface chemistry of the host material, and the method of dye incorporation to achieve desired sensitivity and response times.
| Parameter | Description |
| Host Material | Nanoporous silica gel or sodium alginate hydrogel. researchgate.net |
| Guest Molecule | This compound. |
| Integration Method | Soaking the porous material in a solution of the leuco dye, followed by drying. |
| Sensing Mechanism | Diffusion of oxygen into the pores leads to the oxidation of BLMB to Methylene Blue. optica.org |
| Analyte | Molecular Oxygen. |
| Response | Color change from colorless to blue. |
Photonic and Optical Materials Research
The distinct optical properties of this compound in its reduced and oxidized states make it a subject of interest for photonic and optical materials research. The transition between the colorless leuco form and the highly absorptive Methylene Blue form represents a method of optical switching. researchgate.net
This switching capability is fundamental to its application in photothermographic imaging and in technologies like the previously mentioned limited-play DVDs, which function as a form of optical data storage. researchgate.net Research has also explored the photochemistry of leuco-Methylene Blue (the un-benzoylated precursor), revealing a reactive, UV-driven triplet state that can be quenched by dissolved oxygen. rsc.orgresearchgate.net This photo-oxidative process highlights the potential for developing light-sensitive materials where UV irradiation can trigger the color-forming reaction, a principle that could be applied to photolithography or data recording systems. researchgate.net
| Property | This compound (Leuco Form) | Methylene Blue (Oxidized Form) |
| Appearance | White to light yellow/green solid. evitachem.com | Blue solid. |
| Visible Light Absorption | Low (largely transparent in solution). | High (λmax ≈ 665 nm). optica.org |
| Fluorescence | Luminescence around 452 nm. researchgate.net | Luminescence around 682 nm. researchgate.net |
| State Change Trigger | Oxidation (chemical, enzymatic, or photochemical). researchgate.netrsc.org | Reduction. researchgate.net |
Thermochromic and Photochromic Material Development
Leuco dyes are fundamental components in many thermochromic (temperature-sensitive) and photochromic (light-sensitive) systems. pascalchem.comresearchgate.net While BLMB's primary color-change mechanism is redox-based, the broader class of phenothiazine (B1677639) leuco dyes is integral to these technologies. evitachem.com
In a typical leuco dye-based thermochromic system, the color change is governed by a temperature-dependent equilibrium between the leuco dye, a color developer (often a weak acid), and a solvent. nih.gov At low temperatures, the components form a colored complex. As the temperature rises, the solvent melts and alters the chemical environment, causing the dye to revert to its colorless leuco form. nih.gov This process is generally reversible. thermographics.com
Photochromic applications involve a light-induced transformation. Research has demonstrated a photochromic system where leucomethylene blue (reduced by L-ascorbic acid) undergoes a colorless-to-blue transition upon irradiation with visible light. rsc.org The system can then revert to its colorless state in the dark. rsc.org The study of BLMB and related compounds in these contexts aims to develop new materials for applications such as smart packaging, textiles, and light-filtering devices. researchgate.netresearchgate.net
| Component | Role | Example |
| Color Former | A leuco dye that provides color in one state. | A fluoran (B1223164) or phenothiazine dye. researchgate.net |
| Developer | A weak acid that induces color formation by protonation or complexation. | Bisphenol A or other phenol (B47542) derivatives. researchgate.net |
| Solvent/Co-Solvent | A medium (e.g., long-chain alcohol) whose phase change controls the interaction between the dye and developer. nih.gov | |
| Stimulus | The environmental trigger causing the color change. | Heat (thermochromic) or UV/Visible Light (photochromic). |
Research on Stability and Degradation Pathways of Benzoyl Leuco Methylene Blue
Hydrolysis Mechanisms
The hydrolysis of N-benzoylleucomethylene blue has been observed to be a slow, first-order reaction. In a 0.5 M sulfuric acid solution, the hydrolysis proceeds with a rate constant (k₅₀) of 29.3 × 10⁻⁷ sec⁻¹. This process is noteworthy as it occurs independently of and is unaffected by the simultaneous autoxidative conversion to Methylene (B1212753) Blue. The primary products resulting from this hydrolysis are Leucomethylene Blue and benzoic acid.
Autoxidation Studies
The autoxidation of N-benzoylleucomethylene blue in an aqueous sulfuric acid environment is a process that leads to the formation of the colored Methylene Blue. Research indicates that the compound reacts with oxygen in a 1:0.5 molar ratio, yielding Methylene Blue and benzoic acid. After an initial induction period, the formation of Methylene Blue follows first-order kinetics, with a rate constant (k₅₀) of 30.0 × 10⁻⁷ sec⁻¹.
The rate of this color production is independent of the initial substrate concentration and oxygen pressure. Furthermore, it is not influenced by the presence of Methylene Blue, benzoic acid, sodium chloride, mannitol, or ethanol. However, the reaction rate increases with higher acid concentrations.
The prevailing mechanism suggested by these data involves a slow hydrolysis of N-benzoylleucomethylene blue to Leucomethylene Blue, which is then followed by a much more rapid oxidation of Leucomethylene Blue to Methylene Blue researchgate.net. The structure of the benzoyl group also influences the reaction rate; electron-withdrawing groups like p-nitro slow the autoxidation, whereas electron-donating groups like p-methoxy accelerate it researchgate.net. This supports the two-step hydrolysis-oxidation mechanism. It is important to note that other oxidizing agents can convert N-benzoylleucomethylene blue to Methylene Blue directly, without the need for preliminary hydrolysis researchgate.net.
Table 1: Kinetic Data for Benzoyl Leuco Methylene Blue Degradation
| Degradation Pathway | Reaction Order | Rate Constant (k₅₀) in 0.5 M H₂SO₄ | Key Products |
|---|---|---|---|
| Hydrolysis | First-Order | 29.3 × 10⁻⁷ sec⁻¹ | Leucomethylene Blue, Benzoic Acid |
| Autoxidation (Color Formation) | First-Order | 30.0 × 10⁻⁷ sec⁻¹ | Methylene Blue, Benzoic Acid |
Decomposition Reactions under Specific Environmental Conditions
When N-benzoylleucomethylene blue is applied to acidic clay surfaces, such as attapulgus clay or silica (B1680970) gel, in organic solvents like benzene, toluene, or xylene, it undergoes a slow decomposition to form a blue dye researchgate.net.
Photodegradation Mechanisms and Products
Exposure to light can induce the degradation of this compound. The decomposition process is believed to operate through a photon-induced free radical reaction researchgate.net. When irradiated, the initial products formed are colorless derivatives. Subsequent irradiation of these colorless intermediates leads to the formation of Methylene Blue and its demethylated products researchgate.net. This suggests a multi-step photochemical degradation pathway.
Thermal Degradation Studies
This compound exhibits a degree of thermal stability, with a reported melting point of approximately 198°C evitachem.comchemimpex.comchemicalbook.com. However, it is susceptible to decomposition at high temperatures. Safety data indicates that extreme temperatures should be avoided to prevent degradation scbt.com. Upon combustion or exposure to high heat, the compound can decompose, generating hazardous fumes. The primary hazardous decomposition products identified include carbon oxides (carbon monoxide, carbon dioxide), nitrogen oxides (NOx), sulfur oxides, and hydrogen sulfide scbt.comspectrumchemical.com.
Identification of Degradation Products
Studies on the decomposition of N-benzoylleucomethylene blue, particularly under photochemical conditions on clay surfaces, have led to the identification of several degradation products researchgate.net.
The initial products formed are colorless and include mono-, di-, and trimethyl derivatives of N-benzoylleucothionine researchgate.net. Concurrently, a mixture of colored thiazine dyes is produced, which includes Methylene Blue along with its mono-, di-, and trimethylthiazine derivatives researchgate.net.
Further irradiation and decomposition, particularly of the resulting Methylene Blue on a silica gel surface, can lead to more extensive demethylation. This process yields a mixture of demethylated products, including the fully demethylated thiazine, thionine researchgate.net.
Table 2: Identified Degradation Products of this compound
| Degradation Stage | Product Type | Specific Compounds Identified |
|---|---|---|
| Initial Photochemical | Colorless Intermediates | Mono-, di-, and trimethyl derivatives of N-benzoylleucothionine |
| Initial Photochemical | Colored Products | Methylene Blue, Mono-, di-, and trimethylthiazines |
| Further Decomposition | Demethylated Products | Thionine |
| Thermal Decomposition | Gaseous Products | Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides, Hydrogen sulfide |
Emerging Research Directions and Future Perspectives for Benzoyl Leuco Methylene Blue
Development of Novel Sensing Platforms
The inherent ability of Benzoyl Leuco Methylene (B1212753) Blue to undergo a distinct color change upon oxidation from a colorless state to the intensely blue Methylene Blue forms the basis of its application in novel sensing platforms. This transformation is being harnessed to detect a variety of analytes with high sensitivity and selectivity.
A primary area of research is in the development of enzyme-based biosensors. BLMB has been identified as an excellent substrate for enzymes like horseradish peroxidase (HRP). nih.govresearchgate.net In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of BLMB, leading to the formation of Methylene Blue. nih.govresearchgate.net This reaction provides a straightforward colorimetric or spectrophotometric method for quantifying H₂O₂ or the activity of HRP itself. nih.gov This principle is extended to detect other analytes by coupling their enzymatic reactions to the production of hydrogen peroxide. For instance, glutamate (B1630785) can be detected by using glutamate oxidase, which generates H₂O₂ in the presence of its substrate, subsequently triggering the HRP-mediated oxidation of BLMB. researchgate.net
Electrochemical sensing is another promising frontier. While many sensors focus on the direct detection of Methylene Blue, the reversible redox reaction between BLMB and Methylene Blue is a key element. mdpi.comnih.gov Novel electrochemical immunosensors are being developed where Methylene Blue is used as a redox probe or mediator to enhance electron transfer. mdpi.comnih.gov The efficiency of these sensors often relies on the catalytic cycle between the leuco and oxidized forms of the dye, which can be modulated by specific binding events, such as those in an immunosensor for detecting cardiac injury biomarkers. mdpi.com The development of platforms using materials like carbon nanotubes can further amplify the electrochemical signal, improving detection limits. mdpi.com
The table below summarizes key research findings in the development of sensing platforms utilizing the properties of Benzoyl Leuco Methylene Blue.
| Sensing Platform Type | Target Analyte | Principle of Detection | Role of this compound |
| Enzymatic Biosensor | Organic Peroxides, Glutamate | Colorimetric/Spectrophotometric detection based on HRP-catalyzed oxidation. nih.govresearchgate.net | Chromogenic substrate that is oxidized to Methylene Blue, providing a visual or measurable signal. nih.govresearchgate.net |
| Antioxidant Assay | Antioxidants, Lipoxygenase Inhibitors | Voltammetric detection of Methylene Blue formation. researchgate.net | Precursor that is prevented from oxidizing to Methylene Blue in the presence of antioxidants. researchgate.net |
| Electrochemical Sensor | Myocardial Injury Biomarkers, Pathogens | Enhanced electron transfer and signal amplification in an electrochemical cell. mdpi.comnih.gov | Acts as a redox mediator in its cycle with Methylene Blue, facilitating signal generation. mdpi.com |
| Oxygen Sensor | Molecular Oxygen | Color change upon oxidation. | The colorless leuco form is oxidized by oxygen to the colored Methylene Blue. |
Exploration in Advanced Imaging Techniques
The transition from the colorless BLMB to the colored and fluorescent Methylene Blue provides a powerful "off/on" switching mechanism that is highly desirable for advanced imaging applications. This allows for the development of "activatable" probes that only generate a signal in response to a specific biological trigger, reducing background noise and enhancing image contrast.
One of the most promising areas is in photoacoustic imaging, a hybrid technique that combines optical excitation with ultrasonic detection to provide high-resolution images deep within tissues. nih.gov Researchers are exploring activatable photoacoustic probes where the conversion of a leuco dye to its colored form leads to a change in the photoacoustic signal. nih.gov BLMB and its derivatives are ideal candidates for such probes, as they can be designed to be oxidized by specific cellular conditions or enzymes, thereby "activating" the photoacoustic signal precisely at the target site. nih.gov
Furthermore, the fluorescent properties of the oxidized product, Methylene Blue, are being leveraged. researchgate.net Methylene Blue itself is a near-infrared (NIR) fluorophore, which is advantageous for in vivo imaging due to lower tissue autofluorescence and deeper photon penetration in this spectral window. rwth-aachen.de Probes based on BLMB can be designed to remain non-fluorescent until they encounter a specific analyte or enzymatic activity, such as reactive oxygen species (ROS) or nitrogen species (RNS), which are markers of oxidative stress and disease. rwth-aachen.de Upon reaction, the probe is converted to Methylene Blue, and fluorescence is turned on, allowing for the visualization of these pathological processes. rwth-aachen.de This concept is also applied in thermographic and photothermographic imaging, where heat or light can trigger the color-forming reaction. researchgate.net
| Imaging Technique | Principle | Role of this compound | Potential Application |
| Photoacoustic Imaging | Detection of ultrasound waves generated by light absorption. nih.gov | Acts as a silent precursor that, upon activation, converts to the strongly absorbing Methylene Blue, generating a photoacoustic signal. nih.gov | High-resolution imaging of enzymatic activity or specific biomarkers in deep tissue. nih.gov |
| Fluorescence Imaging | Activation of fluorescence in response to a specific trigger. researchgate.netrwth-aachen.de | Serves as a non-fluorescent "caged" probe that releases the fluorescent Methylene Blue upon oxidation by analytes like ROS/RNS. rwth-aachen.de | Visualizing oxidative stress, inflammation, and other disease-related processes in cells and tissues. rwth-aachen.de |
| Photothermographic Imaging | Light-induced color formation. researchgate.net | Functions as a photosensitive component that converts to a colored dye upon illumination. researchgate.net | High-resolution imaging in materials science and specialized medical diagnostics. researchgate.net |
Design of Next-Generation Functional Dyes
The fundamental chemistry of leuco dyes, exemplified by BLMB, is being reimagined for the creation of next-generation functional materials. wikipedia.org While its traditional use in pressure-sensitive carbonless paper demonstrates the basic principle of pressure-induced color formation, modern research is focused on creating dyes with tunable, reversible, and environmentally responsive properties for advanced applications. evitachem.com
A key area of development is in chromogenic materials, specifically those exhibiting thermochromism (color change with temperature) and photochromism (color change with light). wikipedia.orgspotsee.io By modifying the molecular structure of BLMB or formulating it with specific matrices, its sensitivity to heat and light can be precisely controlled. spotsee.iosrvcontrols.com This allows for the design of "smart" inks and coatings that can be used for temperature monitoring on packaging, process control, or as security features. spotsee.io The reversible nature of the leuco dye transformation is crucial for these applications, allowing the material to act as a reusable indicator. wikipedia.orgspotsee.io
Beyond simple color change, the redox properties of BLMB are being explored in the context of functional electronic materials. Its ability to act as an electron donor in its leuco form makes it a candidate for use in photoredox catalysis, where visible light can be used to initiate chemical reactions. Researchers are also investigating its use in the development of nanoporous materials, where it can function as an optical developer. evitachem.com These applications leverage the stable, colorless state of BLMB and its controlled conversion to the electroactive and optically distinct Methylene Blue. evitachem.com
Interdisciplinary Research with Biotechnology
The intersection of BLMB chemistry with biotechnology is a particularly fertile ground for innovation. Its stability and well-defined redox properties make it a valuable tool in a range of biological research and therapeutic applications. chemimpex.com
In the field of diagnostics and biochemical assays, BLMB is used extensively. It serves as a redox indicator to monitor enzymatic reactions that involve oxidation, such as those catalyzed by peroxidases. It is also used in histological and microbiological staining to visualize cellular structures. chemimpex.com In proteomics research, BLMB's interactions with biomolecules are exploited to develop assays for monitoring protein activity and binding events. evitachem.comscbt.com
One of the most significant emerging applications is in photodynamic therapy (PDT) for cancer treatment. chemimpex.com In PDT, a photosensitizer molecule is administered and accumulates in tumor tissue. When activated by light of a specific wavelength, it generates reactive oxygen species (ROS) that are toxic to cancer cells. chemimpex.com BLMB's oxidized form, Methylene Blue, acts as an effective photosensitizer. nih.govmdpi.com Research is focused on developing delivery systems, such as nanoparticles and liposomes, to carry Methylene Blue or its precursors to the tumor site, enhancing therapeutic efficacy and minimizing side effects. nih.govmdpi.com The potential for BLMB itself to be used in activatable PDT strategies, where it is converted to the photosensitizing Methylene Blue only within the tumor microenvironment, is an exciting future direction. chemimpex.com
The table below details the diverse applications of this compound in biotechnology.
| Biotechnological Application | Mechanism of Action | Specific Use Case |
| Biochemical Assays | Acts as a chromogenic substrate for oxidative enzymes. nih.gov | Quantifying the activity of enzymes like horseradish peroxidase and detecting analytes such as glutamate. researchgate.net |
| Biological Staining | Binds to cellular components, with its oxidation providing color. chemimpex.com | Used in histology and microbiology to visualize cell and tissue structures under a microscope. chemimpex.com |
| Photodynamic Therapy (PDT) | The oxidized form (Methylene Blue) generates cytotoxic reactive oxygen species upon light activation. chemimpex.com | Investigated as a photosensitizer for targeted destruction of cancer cells. chemimpex.com |
| Proteomics Research | Interacts with proteins and nucleic acids, allowing for the monitoring of redox reactions and binding. evitachem.comscbt.com | Used in assays to study electron transfer mechanisms and biomolecular interactions. evitachem.com |
Sustainable Chemical Processes for Synthesis and Application
As with all chemical manufacturing, there is a growing emphasis on developing sustainable and environmentally friendly processes for the synthesis and application of this compound. Research in this area focuses on reducing waste, avoiding hazardous reagents, and utilizing greener reaction conditions.
The conventional synthesis of BLMB involves the reduction of Methylene Blue. The choice of reducing agent is critical for the sustainability of the process. While various reagents can be used, there is a research interest in employing greener alternatives like ascorbic acid (Vitamin C) under mild, inert conditions. Some commercial suppliers are exploring the use of biological, enzyme-catalyzed, and water-phase synthesis methods to produce specialty chemicals, which represents a move towards more environmentally benign production routes. echemi.com These "green chemistry" approaches aim to minimize the use of harsh organic solvents and high temperatures. echemi.com
In terms of application, BLMB contributes to sustainable practices, particularly in environmental monitoring. chemimpex.com Its use as a sensitive reagent for detecting pollutants and peroxides in environmental samples provides valuable data for ecological research and remediation efforts. researchgate.netchemimpex.com Furthermore, the development of efficient catalytic systems for the degradation of dyes like Methylene Blue is an active area of environmental research. mdpi.com While this research focuses on the decomposition of the colored form, understanding the full lifecycle, including the conversion between the leuco and oxidized states, is crucial for developing comprehensive environmental solutions. researchgate.net The synthesis of nanoparticles using green methods for the catalytic reduction of Methylene Blue to its leuco form also highlights a sustainable approach to dye remediation. researchgate.net
Q & A
Q. What are the primary methodologies for synthesizing and characterizing Benzoyl leuco methylene blue (BLMB)?
BLMB is synthesized via the reduction of methylene blue (MB) using reducing agents like tin(II) 2-ethylhexanoate or ascorbic acid under inert conditions (e.g., nitrogen atmosphere). The reaction is monitored by UV-Vis spectroscopy, as the reduction shifts the absorption peak from 663 nm (MB) to 256 nm (BLMB) . Characterization includes:
Q. How is BLMB used in redox-based assays, and what controls are essential?
BLMB serves as a redox indicator in assays involving electron transfer, such as ascorbic acid quantification. The reaction with ascorbic acid reduces MB to BLMB, detectable via spectrofluorometry (excitation: 664 nm; emission: 686 nm) . Key controls include:
- Blank samples : To account for auto-oxidation of BLMB.
- Temperature regulation : Reactions are sensitive to thermal fluctuations; use water baths at 25°C ± 1°C .
- Light exclusion : Photoreduction artifacts are minimized by conducting experiments in dark conditions .
Q. What are the recommended storage conditions for BLMB to ensure stability?
BLMB should be stored at 2–8°C in airtight, light-resistant containers. Degradation occurs via oxidation, which is accelerated by exposure to oxygen or light. Shelf life is typically 6 months under optimal conditions .
Advanced Research Questions
Q. How do concentration and environmental factors influence BLMB’s photoreduction kinetics?
BLMB’s photoreduction rate is inversely proportional to its concentration. At higher concentrations (>100 µM), aggregation of MB slows the reduction due to dimer formation, which requires higher energy input for dissociation . Environmental factors:
- pH dependence : Optimal activity occurs in mildly acidic conditions (pH 5–6), where protonation enhances electron transfer .
- Catalyst effects : Metallic nanoparticles (e.g., selenium, graphene oxide-supported sulfides) accelerate reduction by lowering activation energy .
Q. What experimental strategies resolve contradictory data in BLMB-based redox studies?
Contradictions often arise from:
- Incomplete reduction : Verify reaction completion via dual-wavelength UV-Vis scans (256 nm for BLMB; 663 nm residual MB) .
- Interference by byproducts : Use high-resolution mass spectrometry (HRMS) to identify side products like dehydroascorbic acid in ascorbate assays .
- Photobleaching artifacts : Employ monochromatic light sources to standardize irradiation conditions .
Q. How can BLMB’s optical properties be leveraged in advanced material science applications?
BLMB’s reversible redox behavior is utilized in:
- Smart coatings : As an oxygen-sensitive layer in limited-play DVDs, where oxidation to MB creates an opaque barrier. Kinetics are tunable via polymer matrices (e.g., PMMA) to control oxygen diffusion rates .
- Catalytic studies : BLMB acts as an electron donor in photocatalytic systems, with reaction progress tracked via hypsochromic shifts (664 nm → 615 nm) in UV-Vis spectra .
Q. What are the challenges in quantifying BLMB in biological systems, and how are they addressed?
Challenges include:
- Matrix interference : Biological fluids (e.g., serum) contain reducing agents that cause false positives. Pre-treatment with chelating agents (e.g., EDTA) mitigates this .
- Low sensitivity : Enhance detection limits using fluorescence quenching assays, where BLMB’s non-fluorescent state contrasts with MB’s fluorescence .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
